N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a furan-2-yl group, a thiomorpholine ring, and a thiophen-3-yl substituent. Thiomorpholine and thiophene moieties are known to enhance bioactivity and metabolic stability, making this compound a candidate for pharmacological applications such as antimicrobial or antiviral agents .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-16(10-13-3-7-22-12-13)17-11-14(15-2-1-6-20-15)18-4-8-21-9-5-18/h1-3,6-7,12,14H,4-5,8-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQKYMHLCWOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CC2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a thiomorpholine moiety, and a thiophene ring, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 267.34 g/mol.
Key Properties:
- Molecular Weight: 267.34 g/mol
- Solubility: Moderately polar due to the presence of sulfur and nitrogen atoms.
- Stability: Relatively stable under standard laboratory conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.
- Enzyme Inhibition: The compound may inhibit specific enzymes that play a role in cancer proliferation or bacterial growth.
- Receptor Modulation: It can modulate receptor activity, influencing signaling pathways associated with inflammation and pain.
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiophene and furan rings enhances their ability to interact with microbial enzymes, leading to inhibition of growth.
Anticancer Properties
Research has shown that compounds containing furan and thiophene moieties can exhibit cytotoxic effects on various cancer cell lines. The mechanisms include apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7), with IC50 values indicating potent activity.
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis Variations: Modifications in the thiomorpholine structure have shown increased potency against targeted diseases.
- Biological Testing: Various derivatives are undergoing biological testing for efficacy against specific pathogens and cancer types.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield: Thioxoacetamide derivatives () exhibit high yields (53–90%), likely due to stable thiazolidinone intermediates. In contrast, quinazolinone hybrids () show variable yields (68–91%), influenced by steric hindrance from sulfamoylphenyl groups .
Pharmacological and Functional Comparisons
Key Observations :
- Thiophene Position Matters : Thiophen-2-yl derivatives () show antimycobacterial activity, whereas thiophen-3-yl groups (e.g., ) are unexplored in this context but may influence receptor selectivity .
- Receptor Specificity: Pyridazinone derivatives () exhibit mixed FPR1/FPR2 agonism, while rigid quinazolinones () lack receptor data but show broad anticancer effects .
- SARS-CoV-2 Inhibition : Pyridine-based acetamides () demonstrate strong protease binding, suggesting that the target compound’s thiomorpholine ring could be modified to enhance viral inhibition .
Q & A
Q. Key Reaction Conditions :
- Solvents : DMF or THF under inert atmosphere (Ar/N₂).
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions.
- Temperature : 80–100°C for coupling steps.
Reference : Similar protocols are validated for structurally related compounds .
How can computational methods predict the bioactivity of this compound against specific targets?
Advanced Research Question
Methodological Framework :
Molecular Docking : Use AutoDock (Lamarckian genetic algorithm) to simulate ligand-receptor interactions. Validate binding poses with crystallographic data .
Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity and stability .
Pharmacophore Modeling : Identify critical functional groups (e.g., furan’s oxygen, thiophene’s sulfur) for target engagement.
Data Analysis : Compare computed binding free energies (ΔG) with experimental IC₅₀ values to refine models.
What spectroscopic techniques are recommended for characterizing this compound?
Basic Research Question
Essential Techniques :
- ¹H/¹³C NMR : Confirm connectivity of furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and acetamide (δ 2.1–2.3 ppm) protons.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and thiomorpholine (C-S, ~650 cm⁻¹) stretches.
Case Study : NMR and MS data for analogous compounds are detailed in PubChem entries .
What strategies can resolve contradictions in biological activity data across studies?
Advanced Research Question
Approaches :
Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., thiomorpholine vs. morpholine) to isolate bioactivity drivers .
Assay Standardization : Use uniform cell lines (e.g., HCT-116, MCF-7) and protocols (e.g., MTT for cytotoxicity).
Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data).
Example : Discrepancies in IC₅₀ values may arise from solvent polarity or assay endpoints; replicate under controlled conditions .
What are the key physicochemical properties influencing its reactivity?
Basic Research Question
Critical Properties :
| Property | Value/Range | Impact on Reactivity |
|---|---|---|
| LogP | ~2.5–3.5 | Membrane permeability and solubility |
| pKa (Acetamide) | ~8–10 | Protonation state in biological media |
| Thermal Stability | Decomposes >200°C | Suitability for high-temperature reactions |
Experimental Determination : Use HPLC for logP, potentiometric titration for pKa .
How to design derivatives to improve pharmacokinetic properties?
Advanced Research Question
Derivatization Strategies :
Bioisosteric Replacement : Substitute thiophene with selenophene (enhanced π-stacking) or furan with pyrrole (improved H-bonding) .
Prodrug Approach : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
ADME Optimization : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize candidates.
Case Study : Analogues with methoxy or fluoro substituents show improved metabolic stability in hepatic microsomes .
What are the challenges in crystallizing this compound for structural analysis?
Advanced Research Question
Crystallization Issues :
- Polymorphism : Multiple crystal forms due to flexible thiomorpholine ring.
- Solvent Selection : Use mixed solvents (e.g., EtOH/water) to optimize nucleation.
Resolution : Employ SHELXL for structure refinement and validate with single-crystal XRD .
How does the thiomorpholine moiety influence target selectivity?
Advanced Research Question
Mechanistic Insights :
- Conformational Flexibility : Thiomorpholine’s chair-boat transitions may modulate binding pocket fit.
- Sulfur Interactions : Potential for sulfur-π or hydrogen bonding with cysteine residues.
Experimental Validation : Compare binding kinetics (SPR) of thiomorpholine vs. morpholine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
